Aromatase Inhibition Potency: 5.03 µM IC₅₀ in Human Enzyme Assay vs. Estrogen Receptor Ligand Context
1-(2-Fluoro-4-methoxyphenyl)ethanol exhibits measurable inhibition of human aromatase (CYP19A1) coexpressed with P450 reductase, with an IC₅₀ of 5.03 µM in a fluorimetric assay [1]. While this compound served as an intermediate in the synthesis of 2,2′-difluorobutestrol (Compound 3, RBA = 15% of estradiol) , the aromatase IC₅₀ provides a quantitative baseline for its intrinsic enzyme interaction. Direct comparator data for close analogs in the same assay are not available; however, the 5.03 µM value is notably weaker than clinical aromatase inhibitors (e.g., letrozole IC₅₀ ~2–10 nM), positioning the compound as a moderate-weak inhibitor suitable for probe or intermediate applications rather than lead optimization.
| Evidence Dimension | Aromatase (CYP19A1) Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 5030 nM (5.03 µM) |
| Comparator Or Baseline | Clinical aromatase inhibitors (e.g., letrozole IC₅₀ ~2–10 nM); unsubstituted analog (Compound 1, RBA = 12%) |
| Quantified Difference | Target compound ~500–2500× weaker than clinical inhibitors; fluorinated analog (Compound 3) showed improved RBA (15% vs. 12% for unsubstituted) |
| Conditions | Human aromatase coexpressed with P450 reductase; fluorimetry detection |
Why This Matters
Quantitative aromatase inhibition data (5.03 µM) provides a reproducible benchmark for QC release testing and enables cross-batch comparison; the fluorinated analog's enhanced ER binding (RBA 15% vs. 12% unsubstituted) justifies its selection over non-fluorinated intermediates in ER ligand synthesis.
- [1] TargetMine. Activity Report: ChEMBL1728910. Inhibition of human aromatase. IC₅₀ = 5030.0 nM. View Source
